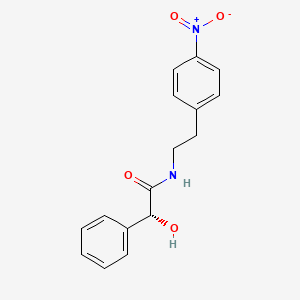
(R)-2-羟基-N-(4-硝基苯乙基)-2-苯基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“®-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide” is a synthetic compound that has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology . It has been used as a tool to study the biochemical and physiological effects of compounds, as well as to investigate the mechanism of action of drugs .
Synthesis Analysis
The synthesis of “®-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide” involves several steps . The synthesis step comprises: 1) hydroxyl oxygen on equal amido phenenyl alcohol is changed into aldehyde radical and obtain p-nitrophenyl acetaldehyde; 2) ®-2-amino-1-phenylethyl alcohol reduction amination is obtained ®-2-p-nitrophenyl ethylamino–1-phenylethyl alcohol; 3) with (Boc) 2 o replaces amino the final product on ®-2-p-nitrophenyl ethylamino–1-phenylethyl alcohol .
Molecular Structure Analysis
The molecular structure of “®-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide” is characterized by polar columns and aqueous-organic mobile phases rich in organic solvents, enhancing ionization for mass spectrometry. This technique is applicable for the analysis of compounds similar to “®-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide” due to its polar nature.
Chemical Reactions Analysis
The chemical reactions involving “®-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide” are complex and involve several steps . The synthetic method of one ®-4-nitrophenethyl- (2-hydroxyl-2-styroyl)-t-butyl carbamate, belong to technical field of medicine synthesis .
Physical And Chemical Properties Analysis
“®-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide” is a white to yellow powder or crystals . It has a molecular weight of 300.31 . It is stored in a refrigerator and shipped at room temperature .
科学研究应用
米拉贝格隆中间体的合成: 张等 (2016) 开发了一种高效的合成方法,用于米拉贝格隆的关键中间体,即 (R)-2-羟基-N-(4-硝基苯乙基)-2-苯基乙酰胺。该方法使用混合酸酐法,在温和条件下产生高纯度产物 (Zhang 等,2016).
米拉贝格隆合成中的连续流动还原: De Angelis 等 (2017) 在米拉贝格隆的合成途径中展示了该化合物的连续流动还原。这种方法在微流体反应器中安全地处理 BH3 络合物,为传统的溶剂提供了一种更环保的替代方案 (De Angelis 等,2017).
N-羟基-N-芳基乙酰胺的电化学氧化: Lenk 和 Riedl (1990) 研究了 N-羟基-N-芳基乙酰胺的电化学行为,包括 (R)-2-羟基-N-(4-硝基苯乙基)-2-苯基乙酰胺。他们研究了这些化合物的氧化动力学和产物模式 (Lenk & Riedl,1990).
衍生物的抗菌活性: Ertan 等 (2007) 合成了 N-(2-羟基-4(或 5)-硝基/氨基苯基)苯甲酰胺和苯基乙酰胺的衍生物,包括 (R)-2-羟基-N-(4-硝基苯乙基)-2-苯基乙酰胺,并评估了它们的抗菌和抗真菌活性 (Ertan 等,2007).
烷基化反应: Mijin 等 (2002) 研究了 N-(4-硝基苯基)-2-苯基乙酰胺与苄氯的烷基化反应,考察了反应的反应性和取向 (Mijin、Jankovic 和 Petrović,2002).
氟他胺代谢: Watanabe 等 (2009) 发现人芳基乙酰胺脱乙酰酶有效地水解氟他胺,一种与 (R)-2-羟基-N-(4-硝基苯乙基)-2-苯基乙酰胺相关的药物,表明其在药物代谢中的作用 (Watanabe 等,2009).
合成和抗菌研究: Jayadevappa 等 (2012) 合成了 2-(4-(2-吗啉乙氧基)苯基)-N-苯基乙酰胺(一类相关的化合物)并评估了它们的抗菌活性,突出了它们的潜在生物活性 (Jayadevappa、Nagendrappa、Umesh 和 Chandrashekar,2012).
抗结核药: Ang 等 (2012) 设计并合成了 2-(3-氟-4-硝基苯氧基)-N-苯基乙酰胺衍生物,用于评估它们的抗结核活性,展示了此类化合物的医学应用 (Ang 等,2012).
毒蕈碱受体拮抗剂: Mitsuya 等 (2000) 研究了一系列 (2R)-2-[(1R)-3, 3-二氟环戊基]-2-羟基-2-苯基乙酰胺作为毒蕈碱 M(3) 受体拮抗剂,用于治疗各种疾病,说明该化合物在制药应用中的相关性 (Mitsuya 等,2000).
晶体学分析: Li 和 Wu (2010) 对 2-苯氧基-2-苯基乙酰胺衍生物进行了晶体学分析,突出了类似化合物的分子结构和相互作用 (Li & Wu,2010).
安全和危害
作用机制
Target of Action
The presence of a nitrophenethyl group, an amino group, and a phenylethanol group indicates potential for diverse interactions .
Mode of Action
The amino group could participate in acid-base reactions.
Pharmacokinetics
The presence of the hydrochloride group could potentially enhance the compound’s water solubility, which may impact its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ®-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and reactivity .
属性
IUPAC Name |
(2R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-15(13-4-2-1-3-5-13)16(20)17-11-10-12-6-8-14(9-7-12)18(21)22/h1-9,15,19H,10-11H2,(H,17,20)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGDTDSOHPHFAQ-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCCC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)NCCC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is significant about the synthetic method described in the paper for (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide?
A1: The paper presents a novel approach to synthesizing (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide using a mixed anhydride method with pivaloyl chloride (PivCl) []. This method offers several advantages over traditional methods employing EDCI and HOBt, including:
- Improved yield: The PivCl method achieves a yield of 91.5–92.3%, significantly higher than previously reported methods [].
- High purity: The product is obtained with >99.0% HPLC purity, indicating a very clean reaction profile [].
- Mild reaction conditions: The reaction proceeds under mild conditions, minimizing the formation of unwanted side products [].
Q2: The paper mentions a side reaction during the synthesis. What is this side reaction, and how was it addressed?
A2: The researchers discovered a side reaction involving triethylamine hydrochloride, a reagent used in the synthesis []. This side reaction impacted the overall yield and purity of the desired product. To address this, they implemented a biphasic solvent system for the reaction. This effectively separated the reactants from triethylamine hydrochloride, preventing the side reaction and improving the yield and purity of the (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



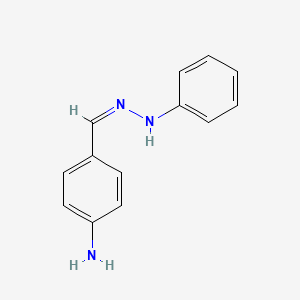
![Cyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B579781.png)
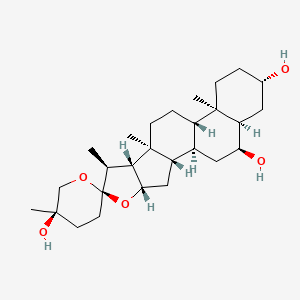
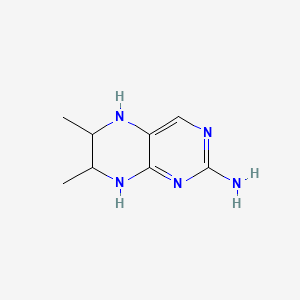

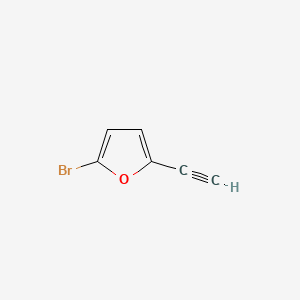

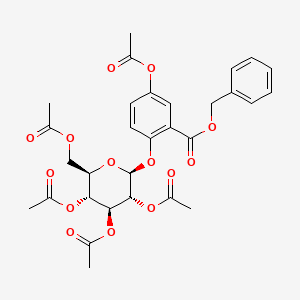
![3'-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1'-cyclohexane]-2-carboxamide](/img/structure/B579795.png)
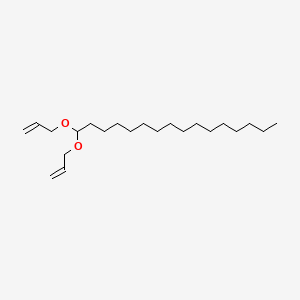
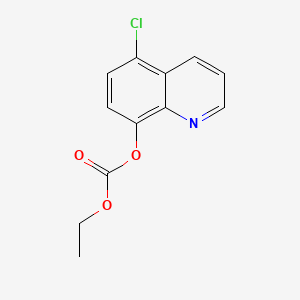
![6H-Furo[3,2-e]indole](/img/structure/B579801.png)